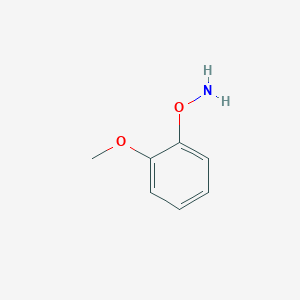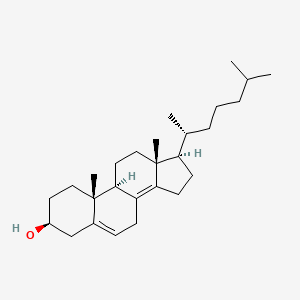
胆甾-5,8(14)-二烯-3β-醇
描述
“Cholesta-5,8(14)-dien-3beta-ol” is a sterol with the molecular formula C27H44O . It has an average mass of 384.638 Da and a mono-isotopic mass of 384.339203 Da . This compound is also known by its IUPAC name, "(3β)-Cholesta-5,8(14)-dien-3-ol" .
Synthesis Analysis
The synthesis of “Cholesta-5,8(14)-dien-3beta-ol” involves the Swern oxidation of cholesta-5,8-dien-3β-ol and other unlabeled C27 sterols to yield the corresponding 3-ketosteroids . The reduction of these 3-ketosteroids with tritiated NaBH4 gives the desired 3α-3H sterols .
Molecular Structure Analysis
The molecular structure of “Cholesta-5,8(14)-dien-3beta-ol” includes 6 defined stereocenters . The structure also features 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 5 freely rotating bonds .
Chemical Reactions Analysis
The reaction of “Cholesta-5,8(14)-dien-3beta-ol” yields 4,4-dimethylcholesta-8,14-dien-3β-ol, which is subsequently transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .
Physical And Chemical Properties Analysis
“Cholesta-5,8(14)-dien-3beta-ol” has a density of 1.0±0.1 g/cm3, a boiling point of 494.1±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.8 mmHg at 25°C . Its enthalpy of vaporization is 87.7±6.0 kJ/mol, and it has a flash point of 212.4±20.7 °C . The compound’s index of refraction is 1.536, and it has a molar refractivity of 119.5±0.4 cm3 .
科学研究应用
了解遗传性疾病
胆甾-5,8(14)-二烯-3β-醇已在患有史密斯-莱姆利-奥皮茨综合征的患者中发现,这是一种遗传性疾病。 对这种化合物的研究有助于了解该综合征的生化异常和潜在的治疗靶点 .
生化研究
这种化合物用于生化研究,以研究胆固醇生物合成后角鲨烯途径。 它作为标记物,用于理解复杂的生化途径以及中间体在胆固醇代谢中的作用 .
医疗诊断
在医学上,胆甾-5,8(14)-二烯-3β-醇对于诊断胆固醇生物合成障碍具有重要意义。 它在生物样本中的存在表明胆固醇代谢异常,有助于诊断相关疾病 .
生物技术
该化合物在生物技术研究中发挥作用,特别是在涉及胆固醇及其前体的自由基氧化的研究中。 这项研究对于理解与胆固醇生物合成障碍相关的疾病的病理生理学具有重要意义 .
药物研究
胆甾-5,8(14)-二烯-3β-醇在药物研究中具有相关性,特别是在开发治疗史密斯-莱姆利-奥皮茨综合征等疾病的药物方面。 它有助于鉴定可以纠正该综合征影响的代谢途径的治疗化合物 .
环境科学
对这种化合物的研究扩展到环境科学领域,它被用来了解甾醇的环境归宿。 它可以作为模型化合物,用于研究环境中甾醇的降解和转化 .
工业应用
在工业环境中,胆甾-5,8(14)-二烯-3β-醇用于生产脂质体配方和其他基于脂质的产品。 它的特性使其在创建用于各种应用的特殊脂质结构方面具有价值 .
分析化学
该化合物在分析化学中也很重要,它被用作色谱和质谱分析中的标准品或参考物质。 这有助于对复杂生物样品中的甾醇进行精确定量 .
作用机制
Target of Action
Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a precursor in the biosynthesis of cholesterol . It interacts with key enzymes in the cholesterol biosynthesis pathway, such as the liver X receptors (LXR) and the sterol response element-binding protein (SREBP) . These transcription factors are partially controlled by cholesterol and its precursors .
Mode of Action
The compound interacts with its targets, influencing important signaling processes . It plays a crucial role in the formation of lipid rafts, which control protein-protein interactions . This interaction leads to changes in the cellular environment and influences the function of the cell.
Biochemical Pathways
Cholesta-5,8(14)-dien-3beta-ol is involved in the post-squalene pathway of cholesterol biosynthesis . It is transformed into zymosterol by Δ14-reduction carried out by the respective enzyme Δ14-reductase and iterative double demethylation by the C4-demethylase complex .
Result of Action
The action of Cholesta-5,8(14)-dien-3beta-ol results in the production of cholesterol and its precursors . These compounds have important biological functions, including anti-inflammatory effects and the control of transcription .
未来方向
“Cholesta-5,8(14)-dien-3beta-ol” is used as a fluorescent probe to track the presence and migration of cholesterol in vivo . It has been used in studies of cholesterol trafficking and membrane organization . Future research may continue to explore its use as a probe and its potential roles in various biological functions .
生化分析
Biochemical Properties
Cholesta-5,8(14)-dien-3beta-ol is involved in several biochemical reactions, particularly in the biosynthesis of sterols. It interacts with enzymes such as 7-dehydrocholesterol reductase (DHCR7) and 24-dehydrocholesterol reductase (DHCR24), which are crucial for the conversion of sterol intermediates to cholesterol . These interactions are essential for maintaining the balance of sterol levels within cells. The compound also interacts with nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor in these enzymatic reactions .
Cellular Effects
Cholesta-5,8(14)-dien-3beta-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of lipid rafts, which are specialized microdomains in the cell membrane that play a crucial role in protein-protein interactions and signal transduction . Additionally, the compound can modulate the activity of liver X receptors (LXR) and sterol response element-binding proteins (SREBP), which are transcription factors involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, Cholesta-5,8(14)-dien-3beta-ol exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes like DHCR7 and DHCR24, facilitating the reduction of double bonds in sterol intermediates . This compound also influences gene expression by modulating the activity of transcription factors such as LXR and SREBP . These interactions are crucial for maintaining cellular homeostasis and regulating lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cholesta-5,8(14)-dien-3beta-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Cholesta-5,8(14)-dien-3beta-ol can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Cholesta-5,8(14)-dien-3beta-ol vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .
Metabolic Pathways
Cholesta-5,8(14)-dien-3beta-ol is involved in the metabolic pathways of sterol biosynthesis. It is a precursor to cholesterol and undergoes enzymatic transformations by DHCR7 and DHCR24 . These enzymes catalyze the reduction of double bonds in the sterol intermediates, leading to the formation of cholesterol. The compound also interacts with NADPH as a cofactor in these reactions . These metabolic pathways are essential for maintaining the balance of sterol levels within cells.
Transport and Distribution
Within cells and tissues, Cholesta-5,8(14)-dien-3beta-ol is transported and distributed through interactions with transporters and binding proteins. It can be incorporated into lipid rafts in the cell membrane, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
Cholesta-5,8(14)-dien-3beta-ol is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and the nuclear envelope . Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and transcription factors within these compartments. Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its biological activity and function .
属性
IUPAC Name |
(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNCIOAUQVURTQ-RQZUOROGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






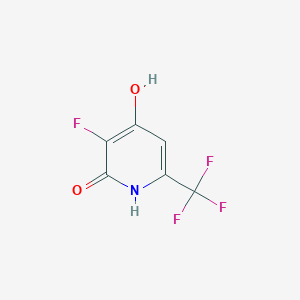
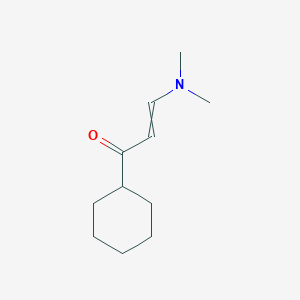
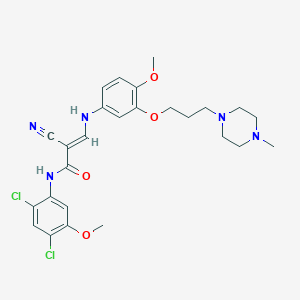
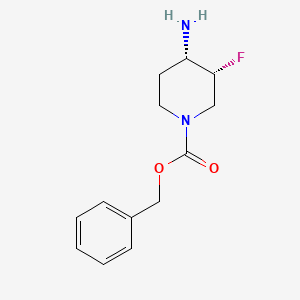
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
